2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one
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Description
“2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one” is a chemical compound with the CAS Number: 1281742-38-8 . Its IUPAC name is 2-bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]-3-pentanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11BrClF3O/c1-2-11(18)10(13)5-7-3-4-8(14)6-9(7)12(15,16)17/h3-4,6,10H,2,5H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular weight of this compound is 343.57 . Unfortunately, other specific physical and chemical properties were not found in the search results.Scientific Research Applications
DNA Binding and Antioxidant Potential
Research on compounds similar to 2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one, like 3-(3-Bromo-phenyl)-1-(2-trifluoromethyl-phenyl)-propenone, shows significant interaction with Salmon sperm DNA (SS-DNA) through intercalation mode. These compounds also exhibit urease inhibition and antioxidant properties, supported by experimental and molecular docking studies (Rasool et al., 2021).
Synthesis Techniques
The synthesis of compounds related to 2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one, such as 1-(4-Chloro-phenyl)-4,4-dimethyl-pentan-3-one, involves condensation and hydrogenation processes, achieving high yields and purity (Shen De-long, 2007).
Halogen-rich Intermediates in Medicinal Chemistry
Compounds like 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, with a structure similar to 2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one, are valuable as halogen-rich intermediates for synthesizing pentasubstituted pyridines, crucial in medicinal chemistry (Wu et al., 2022).
Crystal Structure and Quantum Chemical Studies
The compound 3-Chloro-4-((4-bromophenyl)amino)pent-3-en-2-one, structurally related to 2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one, has been studied for its crystal structure and quantum chemical properties. These studies aid in understanding the molecular geometry and electronic properties relevant to material science applications (Huma et al., 2019).
Nonlinear Optical (NLO) Materials
Compounds like 4-Chloro-3-(trifluoromethyl)aniline and 4-bromo-3-(trifluoromethyl)aniline, related to 2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one, are studied for their vibrational analysis and potential as nonlinear optical (NLO) materials, a key area in photonics and optical communications (Revathi et al., 2017).
properties
IUPAC Name |
2-bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClF3O/c1-2-11(18)10(13)5-7-3-4-8(14)6-9(7)12(15,16)17/h3-4,6,10H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZRHPJUTGVIAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(CC1=C(C=C(C=C1)Cl)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one |
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